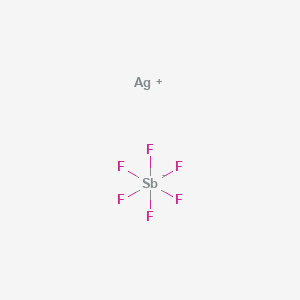

Silver hexafluoroantimonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Silver hexafluoroantimonate is a chemical compound composed of silver and hexafluoroantimonate ions. It is known for its high reactivity and is widely used in various chemical reactions and industrial applications. The compound is often utilized as a catalyst due to its ability to generate stable cation radical salts and its role in facilitating various organic reactions .

Synthetic Routes and Reaction Conditions:

- One common method involves the reaction of sodium pyroantimonate with silver nitrate in a hydrofluoric acid solution at temperatures between 303-373K. The reaction is followed by multiple recrystallizations and vacuum drying to obtain a high-purity product .

- Another method includes mixing antimony trioxide with an acetic acid solution containing hydrogen fluoride, followed by the addition of hydrogen peroxide. The resulting solution reacts with silver carbonate, and the product is then concentrated, cooled, crystallized, and purified .

Industrial Production Methods:

- Industrial production of this compound typically involves the aforementioned synthetic routes, with a focus on optimizing reaction conditions to ensure high yield and purity. The production process is carefully controlled to maintain the stability and reactivity of the compound .

Types of Reactions:

Oxidation and Reduction: this compound can participate in redox reactions, often acting as an oxidizing agent.

Substitution Reactions: It is commonly used in substitution reactions, particularly in organic synthesis where it facilitates the replacement of functional groups.

Common Reagents and Conditions:

- The compound is frequently used with reagents such as epoxides and sulfenylating agents. Reaction conditions often involve acidic environments to promote the desired transformations .

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Silver hexafluoroantimonate appears as a white to light gray powder or crystalline solid. It is characterized by:

- High Purity : Typically exceeding 97%.

- Solubility : Slightly soluble in water.

- Lewis Acidic Nature : Acts as a powerful Lewis acid, capable of accepting electron pairs from other molecules .

Catalytic Applications

This compound is primarily utilized as an acidic catalyst in various organic transformations. Its unique properties allow it to facilitate reactions through dual activation mechanisms. Key applications include:

- Epoxide Opening Reactions : Acts as a catalyst to promote the opening of epoxides, leading to the formation of useful intermediates in organic synthesis .

- Sulfenylation Reactions : Facilitates the introduction of sulfur-containing groups into organic molecules, enhancing the diversity of synthetic pathways available to chemists .

- C–H Activation : Demonstrates effectiveness in activating C–H bonds, which is crucial for constructing complex organic frameworks from simpler precursors .

Polymerization Initiator

In addition to its catalytic roles, this compound serves as a controlled initiator in polymerization reactions. This application is significant in materials science and polymer chemistry, where precise control over molecular weight and polymer architecture is required.

Synthesis of Cation Radical Salts

The compound's ability to generate stable cation radical salts makes it valuable in synthetic chemistry. These salts can serve as intermediates in various reactions, providing pathways to complex molecular structures that are otherwise difficult to achieve .

Case Studies and Research Findings

- Organic Transformations : Research has demonstrated that this compound can effectively catalyze various organic transformations, enhancing reaction rates and selectivity. Studies indicate that its Lewis acidity significantly contributes to reaction efficiency .

- Polymer Chemistry : In polymerization studies, this compound has been shown to initiate polymerization processes under mild conditions, leading to high yields and desired molecular weights. This makes it an attractive option for developing new materials with tailored properties .

- Synthesis of Complex Molecules : The ability of this compound to form stable cation radical salts has been exploited in synthesizing complex organic molecules, showcasing its versatility in advanced synthetic methodologies .

Wirkmechanismus

The mechanism by which silver hexafluoroantimonate exerts its effects involves the generation of cation radical salts. These salts are highly reactive and facilitate various chemical transformations by stabilizing intermediate species and promoting reaction pathways. The compound’s molecular targets include functional groups in organic molecules, which it activates through its strong oxidizing properties .

Vergleich Mit ähnlichen Verbindungen

- Silver tetrafluoroborate

- Silver bis(trifluoromethanesulfonyl)imide

- Silver hexafluorophosphate

- Silver trifluoromethanesulfonate

Comparison:

- Silver hexafluoroantimonate is unique due to its high reactivity and stability, which make it an effective catalyst in a variety of reactions. Compared to similar compounds, it often provides higher selectivity and better yields in chemical processes .

This compound stands out for its versatility and effectiveness in catalysis, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

Silver hexafluoroantimonate (AgSbF₆) is an inorganic compound notable for its unique chemical properties and potential biological activity. This article explores its biological implications, particularly its toxicity, catalytic functions, and interactions with biological systems.

This compound appears as a white to light gray powder or crystalline solid. It is recognized for its high purity (typically exceeding 97%) and is slightly soluble in water. The compound serves primarily as a Lewis acid catalyst , facilitating various organic transformations by accepting electron pairs from reaction partners .

Acute Toxicity

This compound is classified as a hazardous substance due to its corrosive nature and potential health risks:

- Ingestion : Can cause severe chemical burns in the oral cavity and gastrointestinal tract. Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious health damage .

- Skin Contact : Direct contact can lead to severe burns, with potential for slow healing and scar formation .

- Eye Contact : Causes severe damage, including burns and irritation, upon direct exposure .

- Inhalation : Can irritate the respiratory system, leading to coughing, choking, and mucous membrane damage .

Case Studies

- Antimicrobial Activity : Research indicates that silver(I) complexes, including those involving this compound, exhibit significant activity against Gram-positive bacteria. This antimicrobial property suggests potential applications in medical settings, particularly in wound dressings and coatings .

- Catalytic Applications : A study highlighted the effectiveness of this compound in facilitating three-component cycloadditions, which are essential in synthesizing complex organic molecules that may have biological relevance .

Comparative Analysis with Similar Compounds

The following table compares this compound with other silver salts regarding their properties and biological activities:

Eigenschaften

IUPAC Name |

silver;hexafluoroantimony(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFODUDOAXUBF-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgF6Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.619 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26042-64-8 |

Source

|

| Record name | Silver hexafluoroantimonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.